Percodan -

Percodan

Catalog Number: EVT-1538849
CAS Number:
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Percodan is classified as a controlled substance due to its opioid content. It falls under the category of analgesics, specifically combining an opioid and an NSAID for synergistic effects in pain management. The formulation is regulated due to the risk of addiction and misuse associated with opioids.

Synthesis Analysis

Methods and Technical Details

The synthesis of Percodan involves the combination of oxycodone hydrochloride and acetylsalicylic acid (Aspirin). Oxycodone is synthesized from thebaine, which is derived from opium poppy, through a series of chemical reactions including oxidation and methylation. The synthesis process typically includes:

  1. Isolation of Oxycodone: Derived from thebaine through selective chemical modifications.
  2. Formation of Aspirin: Acetylation of salicylic acid using acetic anhydride or acetyl chloride.
  3. Combination: The two compounds are then mixed in specific proportions to create Percodan tablets.

The manufacturing process must adhere to strict regulatory guidelines to ensure quality and safety.

Molecular Structure Analysis

Structure and Data

  • Chemical Formula: C₁₈H₂₁NO₄ (for oxycodone) and C₉H₈O₄ (for aspirin).
  • Molecular Weight:
    • Oxycodone: 315.4 g/mol
    • Aspirin: 180.2 g/mol
  • Structural Representation:

    Oxycodone structure:
    C18H21NO4\text{C}_{18}\text{H}_{21}\text{NO}_4
    Aspirin structure:
    C9H8O4\text{C}_9\text{H}_8\text{O}_4

These structures indicate the functional groups responsible for their analgesic properties.

Chemical Reactions Analysis

Reactions and Technical Details

  1. Oxycodone Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (especially CYP3A4) to produce noroxycodone and oxymorphone.
  2. Aspirin Metabolism: Rapidly hydrolyzed to salicylic acid, which exerts its anti-inflammatory effects.

Both components' metabolic pathways can influence their pharmacokinetics and pharmacodynamics.

Mechanism of Action

Process and Data

The mechanism of action for Percodan is dual:

  1. Oxycodone: Binds to mu-opioid receptors in the central nervous system, leading to inhibition of pain pathways and alteration of pain perception.
  2. Aspirin: Inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins involved in inflammation and pain signaling.

This combined action provides enhanced analgesia compared to either drug alone, making Percodan effective for severe pain management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white tablets.
  • Solubility: Oxycodone is soluble in water; Aspirin has limited solubility in water but is soluble in organic solvents.
  • Melting Point:
    • Oxycodone: Approximately 76–78 °C
    • Aspirin: Approximately 135 °C

Chemical Properties

  • pH Stability: Percodan's stability can be affected by pH; it is generally stable at neutral pH but may degrade in highly acidic or basic environments.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.
Applications

Scientific Uses

Percodan is primarily used in clinical settings for:

  • Management of acute pain conditions such as post-operative pain or severe musculoskeletal pain.
  • Patients with chronic pain conditions who have not responded adequately to non-opioid analgesics.

Research continues into optimizing its formulation for better efficacy and reduced side effects, particularly focusing on the balance between opioid effectiveness and the risk of dependence.

Introduction to Percodan: Pharmacological and Clinical Context

Definition and Composition of Percodan

Percodan is a fixed-dose combination analgesic containing two active pharmaceutical ingredients: oxycodone hydrochloride (an opioid agonist) and aspirin (a nonsteroidal anti-inflammatory drug/acetylsalicylic acid). This formulation leverages complementary mechanisms of action for enhanced analgesic efficacy: [6] [8]

  • Oxycodone component: A semi-synthetic opioid derived from thebaine, an organic compound found in opium poppy (Papaver somniferum). It functions primarily as an agonist at central nervous system μ-opioid receptors, modulating pain perception and emotional response to nociceptive stimuli. The molecular formula is C₁₈H₂₁NO₄ with a molar mass of 315.36 g/mol. Pharmacologically, oxycodone exhibits approximately 1.5 times the potency of morphine when administered orally at equianalgesic doses, with an oral bioavailability of 60-87% due to significant first-pass metabolism via hepatic CYP3A4 and CYP2D6 enzymes. [2] [4] [6]

  • Aspirin component: Acetylsalicylic acid (molecular formula C₉H₈O₄) exerts peripheral anti-inflammatory, antipyretic, and antiplatelet effects through irreversible inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces prostaglandin synthesis, thereby decreasing inflammation and sensitization of peripheral nociceptors. The inclusion of aspirin provides a multimodal mechanism that targets inflammatory pain pathways less responsive to opioids alone. [8]

Table 1: Pharmacological Components of Percodan [4] [6] [8]

ComponentChemical ClassificationPrimary Mechanism of ActionTherapeutic Role in Formulation
Oxycodone HClSemisynthetic opioid agonistμ-opioid receptor agonistCentral pain pathway modulation
Aspirin (acetylsalicylic acid)Salicylate derivativeIrreversible COX-1/COX-2 inhibitionPeripheral anti-inflammatory and anti-nociceptive activity

The combination demonstrates pharmacodynamic synergy: aspirin reduces peripheral inflammatory mediators that sensitize nociceptors, while oxycodone acts centrally on ascending and descending pain pathways. This allows for lower effective opioid doses compared to oxycodone monotherapy for equivalent analgesia—a principle foundational to multimodal analgesia strategies. Importantly, Percodan formulations contain immediate-release components, distinguishing them from extended-release oxycodone products like OxyContin. [6] [8]

Historical Significance in Analgesic Therapy

Percodan holds distinction as the first oxycodone-containing pharmaceutical product approved in the United States, receiving FDA authorization on April 12, 1950. Its introduction marked a pivotal development in analgesic options during the mid-20th century, occurring when clinicians sought alternatives to morphine with potentially improved side effect profiles. The historical context includes several significant milestones: [6]

  • Post-war analgesic evolution: Percodan emerged when synthetic and semi-synthetic opioids were being actively developed to address limitations of existing opiates. Oxycodone itself was first synthesized in 1916 in Germany, but Percodan represented its first standardized commercial formulation combining the opioid with aspirin, capitalizing on the emerging concept of analgesic synergy. [6]

  • Clinical adoption patterns: Throughout the 1950s-1970s, Percodan became widely prescribed for moderate to severe pain, particularly in postoperative, traumatic, and cancer-related contexts. Its popularity stemmed from perceived advantages: reliable oral bioavailability, predictable onset (~15-30 minutes), and duration (~3-6 hours) of action. The combination was positioned as offering broader efficacy across pain types than single-entity agents. [8]

  • Shift in prescribing practices: The 1980s-1990s saw expanded indications for chronic non-cancer pain, coinciding with increased recognition of undertreated pain. This period marked the zenith of Percodan prescriptions before concerns about opioid misuse potential prompted reappraisal. Its historical prescribing patterns reflect broader trends in pain management philosophy and the therapeutic balancing act between analgesia and abuse liability. [5]

  • Abuse-deterrent precursor: Though not formulated with modern abuse-deterrent technology, the inclusion of aspirin created an inherent barrier to misuse via injection due to poor solubility and local toxicity concerns. This represented an early, albeit unintentional, example of formulation approaches to mitigate misuse—a concept later formalized in abuse-deterrent opioids. [8]

Percodan's formulation established the archetype for subsequent opioid/non-opioid combinations (e.g., oxycodone/acetaminophen in Percocet) that dominated moderate-to-severe pain management for decades. Its development trajectory illustrates pharmaceutical innovation responding to clinical needs while navigating emerging safety concerns. [8]

Regulatory Classification as a Schedule II Controlled Substance

Percodan is classified as a Schedule II controlled substance under the United States Controlled Substances Act (CSA) administered by the Drug Enforcement Administration (DEA). This classification carries significant implications for its prescribing, dispensing, and distribution: [1] [3] [5]

  • Scheduling criteria: Schedule II substances are defined by the DEA as drugs with: (1) currently accepted medical use in the United States, (2) high potential for abuse, and (3) potential for severe psychological or physical dependence. Substances in this schedule have abuse potential lower than Schedule I drugs but higher than Schedules III-V. The oxycodone component specifically drives Percodan's Schedule II designation due to its potent μ-opioid receptor activity and established misuse liability. [1] [5]

  • Regulatory restrictions: As a Schedule II substance, Percodan prescriptions are subject to stringent controls: [3] [5]

  • No refills permitted without a new prescription
  • Prescriptions must be issued in written form (with limited emergency exceptions)
  • Mandatory use of tamper-resistant prescription pads
  • Strict inventory and record-keeping requirements for pharmacies
  • Quotas on manufacturing established by the DEA

  • Analog considerations: The CSA explicitly covers not only oxycodone itself but also its "salts, isomers, and salts of isomers" in Schedule II. Furthermore, controlled substance analogues—substances "structurally or pharmacologically substantially similar" to Schedule I/II substances—are treated as Schedule I drugs for regulatory purposes under the Controlled Substance Analogue Enforcement Act. This prevents circumvention through minor molecular modifications. [3]

Table 2: Schedule II Controlled Substance Characteristics [1] [3] [5]

Regulatory FeatureSchedule II RequirementsPercodan-Specific Implications
Medical UtilityAccepted medical use with severe restrictionsApproved for moderate-severe pain
Abuse PotentialHigh potential for abuseOxycodone component has documented high abuse liability
Prescription RulesWritten prescription required (no refills)Each prescription limited to 30-day supply with no renewals
Dispensing ControlsSecure storage; detailed documentationPharmacies must maintain special inventory records
Manufacturing QuotasAnnual DEA production quotas applyProduction volumes regulated by DEA

The FDA has implemented additional regulatory measures specifically targeting opioid-acetaminophen combinations due to hepatotoxicity concerns, but Percodan remains regulated primarily through its oxycodone component. Recent risk evaluation and mitigation strategies (REMS) for opioids apply to all Schedule II opioid analgesics, including educational requirements for prescribers and patient counseling about risks. [5] [8]

Properties

Product Name

Percodan

IUPAC Name

4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3

InChI Key

BRUQQQPBMZOVGD-UHFFFAOYSA-N

Synonyms

Aspirin-oxycodone hydrochloride-oxycodone terephthalate combination
Percodan

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.